

Foreword: A Methodological Framework for Structural Elucidation

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Compound of Interest

Compound Name: **5-Bromo-2-iodo-4-methylaniline**

Cat. No.: **B1450184**

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In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or intermediate compounds is the bedrock upon which all subsequent research is built. **5-Bromo-2-iodo-4-methylaniline** (CAS No. 1643156-27-7) is a highly functionalized aromatic amine, presenting a unique substitution pattern that makes it a valuable building block in organic synthesis.^[1] However, publicly accessible, fully characterized spectroscopic data for this specific compound is sparse.

This guide, therefore, deviates from a simple presentation of data. Instead, it serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the predicted spectroscopic behavior of **5-Bromo-2-iodo-4-methylaniline** and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. Our focus is on the causality behind experimental choices and the establishment of a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Properties

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict its spectral features.

Chemical Structure:

- Molecular Formula: C₇H₇BrIN[1]
- Molecular Weight: 311.95 g/mol
- Key Features:
 - A benzene ring substituted with five groups.
 - An electron-donating amine (-NH₂) group.
 - A weakly electron-donating methyl (-CH₃) group.
 - Two electron-withdrawing halogens (Bromo- and Iodo-).
 - Two remaining aromatic protons in a meta relationship to each other.

The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, while the specific bonds and functional groups will define the signatures in IR spectroscopy and mass spectrometry.

Caption: Numbered structure of **5-Bromo-2-iodo-4-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, revealing four distinct signals.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
Aromatic H	~ 7.5 - 7.8	Singlet (s)	1H	H-6	This proton is ortho to the bulky iodine atom and meta to the bromine, likely shifting it downfield.
Aromatic H	~ 6.8 - 7.1	Singlet (s)	1H	H-3	This proton is ortho to the electron-donating amine group, which would typically shift it upfield. However, its position ortho to the iodine will provide some downfield character.
Amine (-NH ₂)	~ 3.5 - 4.5	Broad Singlet (br s)	2H	-NH ₂	The chemical shift is solvent-dependent and the signal is often broad due to quadrupole coupling with nitrogen and

chemical
exchange.

Methyl (-CH₃) ~ 2.2 - 2.4 Singlet (s) 3H -CH₃

Typical range
for a methyl
group
attached to
an aromatic
ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each carbon atom in the unique electronic environment.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
Aromatic C	~ 145 - 148	C-1 (C-NH ₂)	The carbon attached to the nitrogen atom is significantly deshielded.
Aromatic C	~ 140 - 143	C-4 (C-CH ₃)	Quaternary carbon, shifted downfield by the attached methyl group.
Aromatic C	~ 138 - 141	C-6	CH carbon adjacent to both bromine and the C-NH ₂ group.
Aromatic C	~ 125 - 128	C-3	CH carbon adjacent to the iodine and C-CH ₃ group.
Aromatic C	~ 110 - 115	C-5 (C-Br)	The carbon attached to bromine; its shift is influenced by the heavy atom effect.
Aromatic C	~ 85 - 90	C-2 (C-I)	The carbon attached to iodine is shifted significantly upfield due to the "heavy atom effect."
Methyl C	~ 18 - 22	-CH ₃	Typical range for an aromatic methyl carbon.

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **5-Bromo-2-iodo-4-methylaniline**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse proton spectrum.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire 16 scans for a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate all signals.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Set a spectral width of ~240 ppm.
- Acquire at least 1024 scans, as ^{13}C has a low natural abundance.
- Process the data similarly to the proton spectrum and reference the CDCl_3 multiplet at 77.16 ppm.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinct isotopic pattern that acts as a powerful confirmation tool.

Predicted Mass Spectrum

The key feature will be the molecular ion (M^+) peak. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Ion	Calculated m/z	Interpretation
$[\text{M}]^+$	310.88	Molecular ion containing ^{79}Br .
$[\text{M}+2]^+$	312.88	Molecular ion containing ^{81}Br .
$[\text{M}-\text{I}]^+$	183.98 / 185.98	Loss of an iodine radical, will also show a 1:1 isotopic pattern for bromine.
$[\text{I}]^+$	126.90	Iodine cation, often a prominent peak in the fragmentation of iodo-compounds.

Data is based on monoisotopic masses.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.[\[2\]](#)

- Sample Preparation:

- Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

- GC Method:

- Injector: 250°C, Split mode (e.g., 50:1).
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

- MS Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: 40 - 450 m/z.

- Data Analysis:

- Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Analyze the molecular ion region to confirm the 1:1 isotopic pattern for bromine.
 - Identify key fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective way to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3450 - 3300	Medium	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH ₂)
3050 - 3010	Weak	Aromatic C-H Stretch	Ar-H
2960 - 2850	Weak	Aliphatic C-H Stretch	-CH ₃
1620 - 1580	Strong	N-H Scissoring	Primary Amine (-NH ₂)
1550 - 1450	Medium-Strong	C=C Aromatic Ring Stretch	Benzene Ring
1320 - 1250	Strong	C-N Stretch	Aromatic Amine
< 800	Medium	C-Br Stretch / C-I Stretch	Halogens

Protocol for FTIR Data Acquisition (KBr Pellet Method)

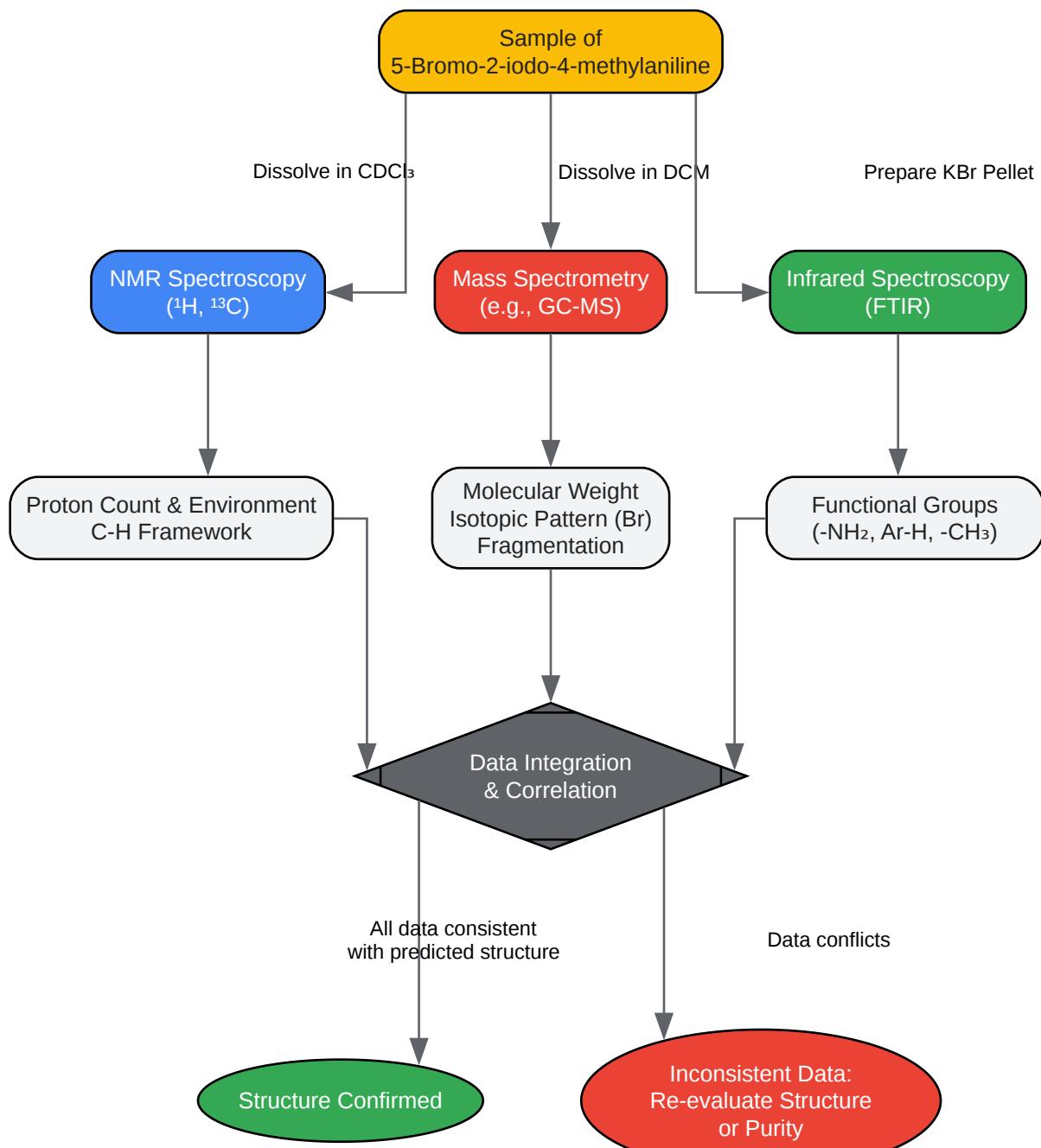
This solid-state method is ideal for crystalline powder samples.^[3]

- Sample Preparation:
 - Thoroughly dry ~1-2 mg of the compound and ~100-150 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-3 hours to remove any water.
 - Grind the KBr to a very fine powder using an agate mortar and pestle.
 - Add the compound to the KBr and grind the mixture until it is a homogenous, fine powder.

- Pellet Formation:
 - Transfer a small amount of the powder into a pellet press die.
 - Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.
 - Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis:
 - Identify and label the major absorption peaks.
 - Compare the peak positions with standard correlation tables to confirm the presence of the expected functional groups.

Comprehensive Characterization Workflow

A robust analysis relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process for structural elucidation.



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Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

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